molecular formula C12H15NO2 B011894 Methyl 1-benzylazetidine-3-carboxylate CAS No. 103491-29-8

Methyl 1-benzylazetidine-3-carboxylate

Cat. No. B011894
M. Wt: 205.25 g/mol
InChI Key: PUWRHWYGXKWOOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 1-benzylazetidine-3-carboxylate and related compounds involves innovative strategies to form functionalized scaffolds. For example, a new strategy for the synthesis of 1,4-benzodiazepine derivatives from methyl 1-arylaziridine-2-carboxylates has been developed, which includes N-benzylation and highly regioselective ring-opening reactions, followed by intramolecular nucleophilic displacement, showing the versatility of related azetidine carboxylates in synthetic chemistry (Wang et al., 2008).

Molecular Structure Analysis

Molecular structure analysis is critical for understanding the reactivity and interaction of Methyl 1-benzylazetidine-3-carboxylate. Crystallographic studies have been conducted on similar compounds, revealing how crystallization conditions affect molecular structure and interactions, providing insight into the structural dynamics of azetidine derivatives (Arshad et al., 2013).

Chemical Reactions and Properties

Methyl 1-benzylazetidine-3-carboxylate undergoes various chemical reactions, highlighting its reactivity and potential for creating complex molecules. For instance, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids demonstrate the compound's versatility in synthetic applications (Giri et al., 2007).

Scientific Research Applications

  • Benzimidazole Fungicides

    • Application : Benzimidazole fungicides, which share a similar ring structure to the compound you mentioned, are highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
    • Method : These fungicides are used in agriculture to prevent and control various plant diseases caused by fungi .
    • Results : The main products of benzimidazole fungicides include benomyl, carbendazim, thiabendazole, albendazole, thiophanate, thiophanate-methyl, fuberidazole, and others . They have shown particularly outstanding antibacterial properties .
  • 1,3,4-Oxadiazole Derivatives

    • Application : A series of new derivatives were designed and synthesized by introducing a sulfonate or carboxylate moiety into the 1,3,4-oxadiazole structure .
    • Method : These compounds were tested for antibacterial activity against two phytopathogens, Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), in vitro .
    • Results : Preliminary results indicated that some compounds had good antibacterial activity against Xoo, with EC 50 values ranging from 50.1-112.5 µM, which was better than those of Bismerthiazol (253.5 µM) and Thiodiazole copper (467.4 µM) .

Safety And Hazards


  • Signal Word : Warning

  • Precautionary Statements : Follow safety precautions, avoid contact with skin and eyes, and handle under inert gas if necessary.


Future Directions

Research on Methyl 1-benzylazetidine-3-carboxylate could focus on:



  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Biological Activity : Investigate potential biological applications.

  • Catalytic Properties : Explore its catalytic behavior in relevant reactions.


Please note that additional studies and experimental data are needed to fully understand this compound’s properties and potential applications. For a more detailed analysis, further research and access to specialized databases would be beneficial.


properties

IUPAC Name

methyl 1-benzylazetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13(9-11)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWRHWYGXKWOOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595292
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzylazetidine-3-carboxylate

CAS RN

103491-29-8
Record name Methyl 1-benzylazetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl azetidine-3-carboxylate (5.0 g, 33.1 mmol) and DIEA (10.7 g, 82.8 mmol) in DMF (50 mL) was added dropwise bromomethyl benzene (5.7 g, 33.1 mmol) at 0° C. over 10 min. After stirring for 2 hr at rt, the mixture was poured to water (50 mL) and extracted with EA (50 mL×3). The combined organic layers were dried over Na2SO4 and concentrated and purified by chromatography column on silica (EA/PE=1/4) to give the product (3.5 g, 51.6%) as a light yellow oil. 1H NMR (DMSO-d6) δ 7.34-7.20 (m, 5H), 3.62 (s, 3H), 3.53 (s, 2H), 3.41-3.35 (m, 1H), 3.29-3.31 (m, 2H), 3.19-3.22 (m, 2H). MS (ESI, m/e) [M+1]+ 206.0.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
51.6%

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